5-Fluoro-2-iodo-1,3-dimethylbenzene
Description
5-Fluoro-2-iodo-1,3-dimethylbenzene is a halogenated aromatic compound with substituents at the 1, 2, 3, and 5 positions of the benzene ring. Its structure features two methyl groups (at C1 and C3), an iodine atom (at C2), and a fluorine atom (at C5). This unique arrangement of electron-withdrawing (F, I) and electron-donating (CH₃) groups confers distinct physicochemical and reactivity properties. The compound is primarily utilized in cross-coupling reactions due to the iodine atom's role as a leaving group and fluorine's electronic effects, which modulate reaction pathways .
Properties
IUPAC Name |
5-fluoro-2-iodo-1,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FI/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOACEUUDLDHAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FI | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401294896 | |
| Record name | 5-Fluoro-2-iodo-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14659-59-7 | |
| Record name | 5-Fluoro-2-iodo-1,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14659-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-iodo-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodo-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 5-fluoro-1,3-dimethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-iodo-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the iodine or fluorine substituents are replaced by other nucleophiles.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The iodine substituent can be reduced to form 5-fluoro-1,3-dimethylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of 5-fluoro-2-iodo-1,3-dimethylbenzoic acid or 5-fluoro-2-iodo-1,3-dimethylbenzaldehyde.
Reduction: Formation of 5-fluoro-1,3-dimethylbenzene.
Scientific Research Applications
5-Fluoro-2-iodo-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential use in radiolabeling studies due to the presence of iodine, which can be replaced with radioactive isotopes.
Medicine: Explored for its potential in drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-iodo-1,3-dimethylbenzene in chemical reactions involves the interaction of its substituents with various reagents. For example, in nucleophilic aromatic substitution, the electron-withdrawing fluorine atom activates the benzene ring towards nucleophilic attack, while the iodine atom serves as a good leaving group. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Substituent Effects and Reactivity
Halogen Influence
- 5-Fluoro-2-iodo-1,3-dimethylbenzene : The iodine atom at C2 facilitates oxidative addition in nickel-catalyzed reactions, while the fluorine atom at C5 stabilizes intermediates via electron withdrawal. Its C–I bond strength is weaker than that of 1-iodo-4-(trifluoromethyl)benzene, making it more reactive in cross-coupling reactions .
- The iodine at C2 retains utility in organometallic synthesis, but bromine’s lower electronegativity may slow certain substitution reactions .
- 2-Bromo-1,3-dimethylbenzene (CAS# 576-22-7): Lacks fluorine, reducing electronic modulation. Its solubility cutoff (0.10 mmol/L) correlates with low GABAA receptor efficacy, unlike fluorinated analogs .
Reduction Potential and Bond Strength
Physicochemical Properties
Solubility Trends
While direct solubility data for this compound is unavailable, related compounds exhibit solubility-dependent biological effects:
- 2-Fluoro-1,3-dimethylbenzene (CAS# 443-88-9): Solubility = 0.46 mmol/L, associated with GABAA receptor potentiation.
- 2-Bromo-1,3-dimethylbenzene : Solubility = 0.10 mmol/L, linked to receptor inactivity .
Fluorine’s electronegativity likely enhances the solubility of this compound compared to brominated analogs.
Steric and Electronic Effects
- 5-Butyl-1,3-difluoro-2-iodobenzene (CAS# 308117-05-7): The bulky butyl group increases steric hindrance, reducing reactivity in crowded catalytic environments compared to the methyl-substituted target compound .
- Nitro-Substituted Analogs (e.g., 5-nitro-1,3-dimethylbenzene): Nitro groups drastically lower solubility and increase oxidative stability, contrasting with the iodine-fluorine interplay in the target compound .
Biological Activity
5-Fluoro-2-iodo-1,3-dimethylbenzene, with the chemical formula and CAS number 14659-59-7, is an organoiodine compound that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by the presence of both fluorine and iodine substituents on a dimethylbenzene ring, leads to interesting biological activities and potential applications in medicinal chemistry.
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The presence of the iodine atom allows for potential interactions with nucleophiles in biological systems, while the fluorine atom can influence the compound's lipophilicity and electronic properties. This dual functionality may facilitate its role as a pharmacophore in drug design.
In Vitro Studies
In studies involving cancer cell lines, particularly L1210 mouse leukemia cells, compounds similar to this compound have shown significant growth inhibition. For instance, related haloethyl and piperidyl phosphoramidate analogues exhibited potent inhibition with IC50 values in the nanomolar range. This suggests that the compound may share similar mechanisms of action, potentially involving intracellular release of active metabolites that disrupt cellular proliferation pathways .
Case Studies
A notable study explored the synthesis and biological evaluation of fluorinated compounds, including derivatives of this compound. These studies indicated that such compounds could serve as effective agents against various cancer cell lines due to their ability to inhibit key enzymes involved in cell cycle regulation .
Comparative Analysis
To better understand the biological implications of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Fluorine and iodine substituents | TBD | Potential growth inhibition in leukemia cells |
| 5-Iodo-1,3-dimethylbenzene | Only iodine substituent | TBD | Moderate cytotoxicity |
| 5-Fluoro-1,3-dimethylbenzene | Only fluorine substituent | TBD | Lower activity compared to halogenated analogs |
The table illustrates how the presence of both halogens can enhance biological activity compared to compounds with only one halogen substituent.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Cell Proliferation Inhibition : The compound has been associated with significant inhibition of cell proliferation in various cancer models.
- Mechanistic Insights : Studies suggest that its mechanism may involve the disruption of nucleotide synthesis pathways through the release of active fluorinated metabolites.
- Potential as a Therapeutic Agent : Given its structural properties and observed biological activities, there is potential for development as a therapeutic agent in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
